2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride
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Overview
Description
2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.6949032 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to an ethanamine backbone, forming a hydrochloride salt.
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride involves several steps, typically starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then subjected to a series of reactions, including amination and hydrochloride salt formation, under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular pathways and targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclopropyl-1-(3-fluorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride: Differing by the position of the fluorine atom on the phenyl ring.
2-Cyclopropyl-1-(3-chlorophenyl)ethanamine hydrochloride: Differing by the substitution of fluorine with chlorine.
2-Cyclopropyl-1-(3-methylphenyl)ethanamine hydrochloride: Differing by the substitution of fluorine with a methyl group.
Properties
IUPAC Name |
2-cyclopropyl-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8;/h1-3,7-8,11H,4-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEFUCUWIWYMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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